2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide
Description
2,3-Dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide is a synthetic aromatic amide featuring a dichlorinated benzene core substituted with an ethylsulfonyl group at position 4 and a carboxamide linkage to a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₆H₁₁Cl₂F₃NO₃S, with a molecular weight of 427.23 g/mol (calculated from standard atomic weights).
Key structural attributes:
- Dichlorophenyl ring: Enhances lipophilicity and resistance to oxidative degradation.
- Ethylsulfonyl group: Introduces polar characteristics, improving solubility in aqueous matrices compared to bulkier aryl-sulfonyl analogs .
- Trifluoromethylphenyl carboxamide: The CF₃ group contributes to metabolic stability and strong van der Waals interactions with hydrophobic binding pockets in target enzymes .
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO3S/c1-2-26(24,25)12-8-7-11(13(17)14(12)18)15(23)22-10-5-3-9(4-6-10)16(19,20)21/h3-8H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMFPBBDXVCIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Sulfonyl Group Variations
- Ethylsulfonyl vs. Phenylsulfonyl : The target compound’s ethylsulfonyl group (C₂H₅SO₂−) confers moderate polarity, enhancing solubility in organic-aqueous mixtures compared to phenylsulfonyl analogs (e.g., ). This may improve systemic translocation in plants or insects .
- Methanesulfonamide (Sulfentrazone) : Sulfentrazone’s smaller methanesulfonamide group increases soil mobility but reduces binding affinity to hydrophobic targets compared to the trifluoromethylphenyl carboxamide in the target compound .
Halogenation and Electronic Effects
- Chlorine vs.
- Trifluoromethyl Positioning : The 4-(trifluoromethyl)phenyl group in the target compound mirrors trends in agrochemical design (e.g., tigolaner, ), where CF₃ groups improve metabolic stability and target affinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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